molecular formula C16H26ClNO B1391271 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine CAS No. 138323-83-8

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine

Cat. No.: B1391271
CAS No.: 138323-83-8
M. Wt: 283.83 g/mol
InChI Key: KERNKSYKWBPGAR-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine is a chemical compound with the molecular formula C16H26ClNO. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloro-substituted phenoxy group and a heptanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1-heptanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted phenoxyethyl derivatives .

Scientific Research Applications

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of herbicidal ionic liquids and other industrial chemicals.

Comparison with Similar Compounds

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]heptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO/c1-3-4-5-6-7-10-18-11-12-19-16-9-8-15(17)13-14(16)2/h8-9,13,18H,3-7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERNKSYKWBPGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCCOC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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